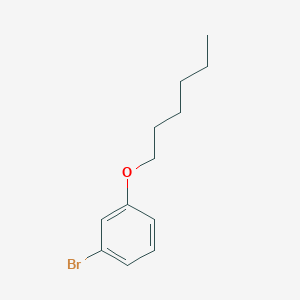

1-Bromo-3-(hexyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYXVTVHYHKYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650569 | |

| Record name | 1-Bromo-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161291-04-9 | |

| Record name | 1-Bromo-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(hexyloxy)benzene (CAS No. 161291-04-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(hexyloxy)benzene, a substituted aromatic ether with significant potential as a building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. While specific literature on the compound with CAS number 161291-04-9 is not extensively available, this document leverages established chemical principles to detail its synthesis, predict its physicochemical and spectral properties, and explore its potential applications. The guide is designed to be a valuable resource for researchers interested in utilizing this and similar molecules in their work.

Introduction: The Strategic Value of Substituted Bromo-Aryl Ethers

Substituted aromatic ethers are a cornerstone in the synthesis of complex organic molecules, finding widespread use in pharmaceuticals, agrochemicals, and materials science. The presence of an ether linkage can enhance the lipophilicity and metabolic stability of a molecule, crucial attributes for bioactive compounds.[1] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2] This dual functionality makes molecules like this compound valuable intermediates in the construction of novel molecular architectures. The meta-substitution pattern of the bromo and hexyloxy groups offers a unique steric and electronic profile compared to its ortho and para isomers, allowing for the exploration of a distinct chemical space in drug design and molecular engineering.

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[3] This robust and reliable SN2 reaction involves the O-alkylation of a phenoxide with a primary alkyl halide.[4] In this case, 3-bromophenol serves as the phenolic precursor, and a 1-halo-hexane (typically 1-bromohexane or 1-iodohexane) acts as the alkylating agent.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via a nucleophilic substitution mechanism.[3] A base is used to deprotonate the hydroxyl group of 3-bromophenol, forming the more nucleophilic 3-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of the hexyl halide, displacing the halide and forming the ether linkage. The choice of a primary alkyl halide like 1-bromohexane is critical to favor the desired SN2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary and tertiary alkyl halides.[4]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of this compound.

Materials:

-

3-Bromophenol (1.0 eq)[5]

-

1-Bromohexane (1.2 eq)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.

-

To the stirring suspension, add 1-bromohexane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of 3-bromophenol), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer successively with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.

Self-Validation: The successful synthesis can be validated by comparing the TLC of the starting material, the reaction mixture over time, and the purified product. The final product should show a single spot on the TLC plate with a different Rf value than the starting materials. Further validation is achieved through the spectroscopic characterization detailed in Section 4.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and comparison with its well-documented isomer, 1-Bromo-4-(hexyloxy)benzene.[6][7]

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C12H17BrO | Based on atomic composition. |

| Molecular Weight | 257.17 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Colorless to pale yellow liquid | Typical for similar aryl ethers.[7] |

| Boiling Point | ~150-160 °C at 12 mmHg | Similar to 1-Bromo-4-(hexyloxy)benzene (154 °C at 12 mmHg).[7] |

| Density | ~1.2 g/cm3 | Similar to 1-Bromo-4-(hexyloxy)benzene (1.23 g/cm3).[7] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | Expected for a nonpolar organic molecule. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The following are the expected spectral data based on established principles.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum will provide characteristic signals for both the aromatic and the aliphatic protons.

-

Aromatic Protons (δ 6.8-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their meta-substitution.

-

Oxymethylene Protons (-O-CH2-) (δ ~3.9-4.1 ppm): These protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded and appear as a triplet.

-

Alkyl Chain Protons (δ 0.9-1.8 ppm): The remaining protons of the hexyl group will appear as a series of multiplets in the upfield region. The terminal methyl group (-CH3) will be a triplet around δ 0.9 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aromatic Carbons (δ ~110-160 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be in the lower field region of the aromatic signals, while the carbon attached to the oxygen (C-O) will be in the higher field region.

-

Oxymethylene Carbon (-O-CH2-) (δ ~68-70 ppm): This carbon will be significantly downfield due to the attached oxygen.

-

Alkyl Chain Carbons (δ ~14-32 ppm): The carbons of the hexyl chain will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[8][9]

-

C-O-C Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm-1 and 1050 cm-1.[10]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm-1.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm-1.

-

C=C Stretch (Aromatic): Bands in the 1600-1450 cm-1 region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm-1.

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile intermediate with several potential applications, particularly in the synthesis of pharmaceutical compounds.

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[11] The directing effects of the two substituents are crucial in determining the regioselectivity of these reactions. The hexyloxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these effects will dictate the position of the incoming electrophile.

Cross-Coupling Reactions

The carbon-bromine bond is a key site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new bonds to the aromatic ring, enabling the construction of complex molecular scaffolds. This reactivity is of paramount importance in modern drug discovery for the synthesis of novel active pharmaceutical ingredients (APIs).[2]

Role in Medicinal Chemistry

The incorporation of a bromo-alkoxy-benzene moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties.[1] The hexyloxy group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[1]

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[12][13]

-

Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound, with the proposed CAS number 161291-04-9, represents a valuable and versatile building block for organic synthesis. Although specific experimental data for this compound is limited, its synthesis via the Williamson ether reaction is straightforward and reliable. Its predicted physicochemical and spectral properties provide a solid foundation for its identification and characterization. The dual functionality of the bromo and hexyloxy groups makes it a promising intermediate for the development of novel pharmaceuticals and advanced materials. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize this compound in their future endeavors.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Key Functional Group Reactivity

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-hexyloxybenzene | 30752-19-3 | TCI AMERICA [tcichemicals.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. carlroth.com [carlroth.com]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-(hexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(hexyloxy)benzene is an aromatic ether that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its unique combination of a brominated phenyl ring and a flexible hexyl ether chain imparts specific physicochemical properties that are critical for its application in fields such as medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, offering insights into its molecular structure, spectroscopic profile, and safe handling procedures. The causality behind experimental choices for its characterization is also explored to provide a deeper understanding for researchers.

Molecular Structure and Chemical Identity

The foundational step in understanding the physical properties of any compound is a thorough characterization of its molecular structure.

Molecular Formula: C₁₂H₁₇BrO

Molecular Weight: 257.17 g/mol

Canonical SMILES: CCCCCCOC1=CC=C(C=C1)Br

InChI Key: GKLMJONYGGTHHM-UHFFFAOYSA-N

The structure features a benzene ring substituted with a bromine atom and a hexyloxy group at the meta-position (1 and 3 positions, respectively). The presence of the bromine atom, an electron-withdrawing group, and the hexyloxy group, an electron-donating group, influences the electronic environment of the aromatic ring, which in turn affects its reactivity and intermolecular interactions. The long, flexible hexyl chain contributes to the compound's lipophilicity and can influence its solubility and crystalline properties.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| Physical State | Liquid at 20°C | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 298.4 ± 13.0 °C at 760 mmHg | [1] |

| 154 °C at 12 mmHg | ||

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.52 | |

| Flash Point | 126.1 ± 5.8 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 5.82 | [1] |

The high boiling point is indicative of the compound's relatively large molecular weight and the presence of dipole-dipole interactions due to the polar C-Br and C-O bonds. The high LogP value confirms the compound's lipophilic nature, suggesting good solubility in nonpolar organic solvents and poor solubility in water.

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hexyloxy chain, and the terminal methyl group. The aromatic protons will appear as multiplets in the range of 6.8-7.4 ppm. The protons of the methylene group adjacent to the oxygen atom will be deshielded and appear around 3.9-4.0 ppm. The other methylene protons will appear as a series of multiplets between 1.3 and 1.8 ppm, and the terminal methyl group will be a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly downfield. The carbons of the hexyloxy chain will also have characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations from the aromatic ring and the alkyl chain, C=C stretching from the aromatic ring, and a strong C-O-C stretching band for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols: Synthesis and Purification

A common and reliable method for the synthesis of this compound is through a Williamson ether synthesis.

Objective: To synthesize this compound from 3-bromophenol and 1-bromohexane.

Materials:

-

3-Bromophenol

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromophenol in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromohexane to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality of Experimental Choices:

-

Williamson Ether Synthesis: This is a classic and high-yielding method for preparing ethers from an alkoxide and a primary alkyl halide.

-

Potassium Carbonate: A mild base is used to deprotonate the phenol to form the phenoxide in situ. It is preferred over stronger bases to avoid side reactions.

-

Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Purification: A standard workup followed by column chromatography is essential to remove unreacted starting materials and byproducts to obtain a highly pure product suitable for further applications.

Diagram: Synthesis Workflow

Caption: Williamson ether synthesis workflow.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. A thorough understanding of its molecular structure, physicochemical characteristics, and spectroscopic profile is paramount for its effective use in research and development. The synthetic protocol provided, based on the reliable Williamson ether synthesis, offers a clear pathway to obtaining this compound in high purity. Adherence to strict safety and handling guidelines is essential to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently incorporate this compound into their synthetic strategies and material designs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520492, Benzene, 1-bromo-4-(hexyloxy)-. [Link].

-

Chemsrc. p-Hexyloxybromobenzene. [Link].

Sources

An In-Depth Technical Guide to 1-Bromo-3-(hexyloxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(hexyloxy)benzene is an aromatic organic compound that holds significant potential as a versatile building block in synthetic chemistry. Its structure, featuring a brominated phenyl ring coupled with a hexyloxy ether group, offers a unique combination of functionalities. The bromo substituent serves as a reactive handle for a variety of cross-coupling reactions, enabling the formation of complex molecular architectures. The hexyloxy chain, on the other hand, imparts lipophilicity and can influence the physicochemical properties of resulting molecules, a feature of particular interest in drug design and materials science. This guide provides a comprehensive overview of the molecular characteristics, a detailed synthesis protocol, and the key applications of this compound for professionals in research and development.

Molecular Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₇BrO | , |

| Molecular Weight | 257.17 g/mol | , |

| Boiling Point | ~154 °C at 12 mmHg (estimated for 4-isomer) | |

| Density | ~1.23 g/cm³ (estimated for 4-isomer) | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.[1] In this case, 3-bromophenol is deprotonated to form the corresponding phenoxide, which then displaces the bromide from 1-bromohexane.

Experimental Protocol

Materials:

-

3-Bromophenol

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow oil.

-

Causality of Experimental Choices:

-

Potassium Carbonate as Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.

-

Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S(_N)2 reaction. Its relatively low boiling point allows for easy removal after the reaction.

-

Excess Potassium Carbonate and 1-Bromohexane: Using a slight excess of the base and alkylating agent helps to drive the reaction to completion.

Caption: Williamson Ether Synthesis Workflow.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of pharmaceuticals and advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions.[2][3]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, such as a boronic acid or ester.[3][4] This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.[3] The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

-

Heck-Mizoroki Reaction: This reaction couples this compound with an alkene to form a substituted alkene.[2] The Heck reaction is a versatile tool for the synthesis of complex organic molecules, including natural products and drug candidates.[2]

Precursor for Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The rigid aromatic core and the flexible hexyloxy chain of this compound are characteristic features of molecules that can form liquid crystalline phases.[5] By employing cross-coupling reactions to elongate the molecular structure, this compound can serve as a key building block for novel liquid crystal materials.[6] These materials are integral to display technologies and optical sensors.

Similarly, in the field of organic electronics, brominated aromatic compounds are used as precursors for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[7] The hexyloxy group can enhance the solubility and processability of these materials, while the bromo group allows for the introduction of other functional moieties through cross-coupling, enabling the fine-tuning of their electronic and photophysical properties for use in hole transport or emissive layers.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Williamson ether synthesis is straightforward, and its dual functionality allows for a wide range of chemical transformations. The ability to participate in palladium-catalyzed cross-coupling reactions makes it an ideal precursor for the construction of complex molecular architectures, including biaryl compounds and substituted alkenes. Furthermore, its structural motifs are highly relevant to the design of novel liquid crystals and OLED materials. This guide provides a foundational understanding of this compound for researchers and scientists seeking to leverage its unique properties in their synthetic endeavors.

References

-

Cheng, H. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1721. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 12345-12350. [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(hexyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Ablack, F. Z., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(1), 234. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(hexyloxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-(hexyloxy)benzene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. By examining the molecule's structural attributes and the fundamental principles of intermolecular forces, we establish a theoretical framework to predict its behavior across a spectrum of organic solvents. This guide offers field-proven experimental protocols for both qualitative and quantitative solubility determination, ensuring researchers can generate reliable and reproducible data. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

Introduction: The Strategic Importance of this compound

This compound is an aromatic ether and halogenated benzene derivative with significant utility in advanced chemical synthesis.[1] Its molecular architecture, featuring a bromine atom and a lipophilic hexyloxy side chain, makes it a versatile building block. The bromine atom serves as a potent leaving group for metal-catalyzed cross-coupling reactions, while the hexyloxy group modulates the physical properties, such as solubility and lipophilicity, of target compounds.[1]

Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective application. From selecting an appropriate solvent system for a multi-step synthesis to designing efficient purification protocols like crystallization and chromatography, solubility data governs the practical success of laboratory and industrial processes. In the context of medicinal chemistry, modulating solubility is fundamental to controlling a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[2] To predict the solubility of this compound, we must first dissect its molecular structure to understand its polarity and potential for intermolecular interactions.

The molecule possesses distinct regions with differing polarity:

-

Non-Polar Regions: The aromatic benzene ring and, most significantly, the six-carbon alkyl (hexyl) chain are non-polar and hydrophobic. These extensive hydrocarbon portions will interact favorably with non-polar solvents through London dispersion forces.

-

Polar Regions: The carbon-bromine (C-Br) bond is polarized due to the electronegativity of bromine. Furthermore, the ether linkage (C-O-C) introduces a permanent dipole and the oxygen atom can act as a hydrogen bond acceptor.[3][4]

Despite the presence of these polar functionalities, the overall character of this compound is dominated by its large, non-polar hydrocarbon structure. This duality suggests poor solubility in highly polar solvents like water, as the energy gained from solute-solvent interactions would be insufficient to overcome the strong hydrogen bonding network of water.[5][6][7] Conversely, it is expected to be readily soluble in non-polar or moderately polar organic solvents where the intermolecular forces are of a similar nature and strength (i.e., dispersion forces and dipole-dipole interactions).[8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties for the isomeric 1-Bromo-4-(hexyloxy)benzene, which are expected to be similar to the 1,3-isomer, are presented below. These parameters are crucial for understanding and modeling its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrO | [11][12] |

| Molecular Weight | 257.17 g/mol | [11][12] |

| Boiling Point | 154 °C at 12 mmHg | |

| Density | ~1.2 g/cm³ | [12] |

| LogP (Octanol/Water Partition Coefficient) | 5.82 (Predicted) | [12] |

| Physical State | Liquid at Room Temperature |

The high predicted LogP value strongly indicates a high degree of lipophilicity and predicts low aqueous solubility.

Predicted Solubility Profile

Based on the theoretical framework, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene | High | "Like dissolves like." The dominant non-polar alkyl and aryl groups of the solute interact favorably with non-polar solvents via London dispersion forces.[8] |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents have moderate polarity and can engage in dipole-dipole interactions with the C-Br and C-O-C bonds, while also accommodating the non-polar regions.[3][9] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Medium to High | While polar, these solvents are effective at solvating a wide range of organic molecules. The solubility may be slightly less than in THF or DCM due to their higher polarity. |

| Polar Protic | Ethanol, Methanol | Low to Medium | The energy cost of disrupting the extensive hydrogen bonding network of these alcohols may not be fully compensated by the formation of new solute-solvent interactions. Solubility is expected to be higher than in water. |

| Polar Protic | Water | Insoluble | The large hydrophobic character of the molecule prevents it from dissolving in water. Breaking the strong hydrogen bonds in water is energetically unfavorable.[4][6][7] |

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, they must be validated by empirical data. The following protocol outlines a robust method for the quantitative determination of solubility using an isothermal shake-flask method. This approach is a self-validating system because achieving a stable concentration over time confirms that a true equilibrium has been reached.

Objective

To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or water bath with orbital shaker

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The key is to ensure a visible amount of undissolved solid will remain at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Causality Insight: A sufficient equilibration time is critical. Preliminary experiments should be run to determine the time at which the concentration of the solute in the solution becomes constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a glass syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration from Analysis (g/L) × Dilution Factor

-

The workflow for this protocol is visualized in the diagram below.

Caption: Quantitative Solubility Determination Workflow.

Visualization of Key Solubility Factors

The interplay between the solute's molecular features and the solvent's properties determines the final solubility outcome. This relationship is depicted in the following diagram.

Caption: Factors Influencing Solubility.

Conclusion

This compound is a predominantly non-polar molecule with high lipophilicity. Its solubility is governed by the "like dissolves like" principle, leading to a strong affinity for non-polar and moderately polar aprotic organic solvents such as toluene, diethyl ether, and tetrahydrofuran. Conversely, it exhibits poor solubility in highly polar protic solvents, particularly water. The experimental protocols and theoretical framework provided in this guide equip researchers with the necessary tools to confidently predict and validate the solubility of this important synthetic intermediate, thereby facilitating its effective use in research, development, and manufacturing.

References

-

Solubility of 1-bromo-3-fluoro-benzene. (n.d.). Solubility of Things. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). Prahran. Retrieved from [Link]

-

Physical Properties of Alkyl Halides. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Benzene, 1-bromo-4-(hexyloxy)-. (n.d.). PubChem. Retrieved from [Link]

-

p-Hexyloxybromobenzene. (2025). Chemsrc. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]

-

Aryl halides are insoluble in water but soluble in organic compounds. Why? (2018). Quora. Retrieved from [Link]

-

Physical Properties of Ether. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Thi-Qar. Retrieved from [Link]

-

Properties of Aryl Halides. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Organic halides. (n.d.). SlideShare. Retrieved from [Link]

-

Ethers. (n.d.). EBSCO. Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Retrieved from [Link]

Sources

- 1. This compound | | RUO [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 11. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. p-Hexyloxybromobenzene | CAS#:30752-19-3 | Chemsrc [chemsrc.com]

A Researcher's Guide to Obtaining 1-Bromo-3-(hexyloxy)benzene for Drug Discovery and Development

Introduction: The Strategic Utility of 1-Bromo-3-(hexyloxy)benzene in Synthesis

In the landscape of medicinal chemistry and materials science, substituted aromatic ethers are foundational building blocks. This compound (CAS No. 53366-56-0) is a key intermediate, offering a versatile scaffold for introducing a hexyloxy-substituted phenyl ring into target molecules. The bromine atom at the meta-position serves as a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), while the hexyloxy chain provides lipophilicity, which can be critical for modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.

This guide provides a comprehensive technical overview for researchers and drug development professionals on the procurement of this specific, and often elusive, chemical entity. Acknowledging its limited off-the-shelf availability, we will explore the dual pathways to acquisition: engagement with custom synthesis providers and a detailed protocol for in-house laboratory synthesis.

Part 1: The Sourcing Challenge - Navigating Commercial Unavailability

Initial searches across major chemical suppliers often reveal a prevalence of the isomeric 1-Bromo-4-(hexyloxy)benzene, while the target 1,3-substituted (meta) isomer is frequently unlisted. This scarcity necessitates a strategic pivot from standard procurement to specialized acquisition channels.

Option A: Engaging Custom Synthesis Providers

For research groups requiring certified material with guaranteed purity and without the resources for in-house synthesis and purification, engaging a custom synthesis company is the most reliable approach. These organizations offer expertise in producing novel or rare compounds on a scale ranging from milligrams to kilograms.

Key Considerations When Selecting a Custom Synthesis Partner:

-

Expertise and Scale: Does the company have documented experience with aryl ether synthesis or similar multi-step organic preparations? Can they accommodate your required scale, from initial research (grams) to potential scale-up (kilograms)?[1][2]

-

Analytical Capabilities: Ensure the provider offers comprehensive analytical services (e.g., ¹H NMR, ¹³C NMR, GC-MS, HPLC) to confirm the structure and purity of the final product. Request a Certificate of Analysis (CoA) upon completion.

-

Communication and Timelines: A transparent process with clear communication on progress and realistic delivery timelines is crucial for project planning.

Table 1: Representative Custom Synthesis Providers

| Company/Service | Specialization | Scale Capabilities | Notable Features |

| WeylChem | Custom and exclusive synthesis, with kilo lab for pilot-scale production.[1] | 100g to metric tons | Seamless transfer from lab to pilot scale, extensive reactor infrastructure for complex multi-step syntheses.[1] |

| AccuStandard | High-purity reference standards, synthesis of organic pollutants and their metabolites.[3] | Milligram to kilogram | Specializes in synthesizing analytical standards; extensive experience with halogenated compounds like PCBs and PBDEs.[3] |

| Pharma Inventor Inc. | Reference compounds, APIs, metabolites, and impurities for biotech and pharmaceutical research.[2] | Milligrams to 100g | Expertise in modern organic synthesis and troubleshooting synthetic pathways for timely delivery.[2] |

| Tocris Custom Chemistry | Asymmetric synthesis, nucleosides, heterocycles, and other specialized organics.[4] | Custom | Broad range of chemical capabilities including organometallics and chiral resolutions.[4] |

| HAARES ChemTech | Complex molecules including intermediates, drug metabolites, and reference compounds.[5] | Milligrams to kilograms | Offers process development to create robust and economical synthetic routes.[5] |

The following diagram illustrates a logical workflow for engaging a custom synthesis supplier.

Caption: Workflow for procuring a compound via custom synthesis.

Part 2: In-House Synthesis - A Practical Approach

For laboratories equipped for organic synthesis, preparing this compound in-house is a cost-effective and feasible alternative. The most direct and reliable method is the Williamson Ether Synthesis , a classic Sₙ2 reaction.[6][7]

Reaction Principle: The Williamson Ether Synthesis

The synthesis involves two primary steps:

-

Deprotonation: A moderately strong base is used to deprotonate the hydroxyl group of 3-bromophenol, forming the more nucleophilic 3-bromophenoxide anion.

-

Nucleophilic Substitution (Sₙ2): The phenoxide anion attacks the primary alkyl halide (1-bromohexane), displacing the bromide leaving group to form the desired aryl ether.[8]

This pathway is efficient because it involves a primary alkyl halide, which is ideal for the Sₙ2 mechanism and minimizes the risk of competing elimination reactions.[6]

Caption: Conceptual overview of the Williamson Ether Synthesis pathway.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative model and should be adapted and performed by a qualified chemist with appropriate risk assessments and safety precautions in a certified chemical fume hood.

Materials:

-

3-Bromophenol (1.0 eq)

-

1-Bromohexane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the phenol).

-

Alkyl Halide Addition: Add 1-bromohexane (1.2 eq) to the mixture.

-

Causality Insight: Using a slight excess of the alkyl halide ensures the complete consumption of the more valuable 3-bromophenol. K₂CO₃ is a suitable base for this reaction; it is strong enough to deprotonate the phenol but is not excessively harsh, minimizing side reactions.[7]

-

-

Reflux: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is appropriate) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and rinse the solid with a small amount of acetone or diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted 3-bromophenol), water, and brine.[9]

-

Self-Validation Check: The basic wash is critical. A successful wash will result in the absence of the 3-bromophenol spot on a TLC plate of the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

Part 3: Quality Control and Characterization

Whether sourced from a custom supplier or synthesized in-house, rigorous analytical verification is non-negotiable to ensure the integrity of subsequent research.

Standard Analytical Workflow

The following workflow is essential for confirming the identity and purity of the final product.

Caption: Analytical workflow for product verification.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms the chemical structure by showing the connectivity and chemical environment of protons.[10] | Aromatic Region (δ ~6.8-7.2 ppm): Four distinct signals corresponding to the four protons on the substituted benzene ring. The splitting patterns (e.g., triplets, doublets) will confirm the 1,3-substitution pattern. Aliphatic Region (δ ~0.9-4.0 ppm): A triplet around 3.9-4.0 ppm for the -OCH₂- protons, a multiplet for the next CH₂, a series of multiplets for the internal CH₂ groups, and a triplet around 0.9 ppm for the terminal methyl group. |

| ¹³C NMR | Confirms the carbon skeleton and the presence of all unique carbon atoms. | Expect 12 distinct signals: 6 for the aromatic carbons (one of which will be at a low field, attached to the oxygen, and one at a higher field, attached to the bromine) and 6 for the hexyl chain carbons. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Determines purity and confirms the molecular weight.[11] | GC: A single major peak indicates high purity. The retention time is a characteristic property. MS: The mass spectrum should show a molecular ion peak (M⁺) and its isotopic partner (M+2) in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. For C₁₂H₁₇BrO, the expected molecular weight is ~256/258 g/mol . |

Part 4: Safety, Handling, and Storage

As a brominated aromatic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) may not be publicly available, one should be requested from any custom supplier. For in-house preparations, safety protocols should be based on the hazards of its precursors and related compounds.

General Safety Precautions:

-

Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Avoid ingestion and inhalation.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is a valuable, yet commercially scarce, building block. For drug development professionals and researchers, obtaining this compound requires a strategy that extends beyond standard catalog orders. By leveraging the capabilities of custom synthesis providers or by applying a well-understood synthetic methodology like the Williamson Ether Synthesis, researchers can reliably secure this key intermediate. In either case, rigorous, multi-technique analytical verification is paramount to ensuring the quality of the material and the integrity and reproducibility of the subsequent scientific investigation.

References

-

WeylChem Custom Synthesis. (n.d.). WeylChem. Retrieved January 26, 2026, from [Link]

-

James Ashenhurst. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

C. S. Marvel and A. L. Tanenbaum. (1929). o-BROMOPHENOL. Organic Syntheses, 9, 12. Retrieved January 26, 2026, from [Link]

-

Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved January 26, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of the Cumberlands. Retrieved January 26, 2026, from [Link]

-

R. Adams and C. S. Marvel. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 38. Retrieved January 26, 2026, from [Link]

-

Supporting Information for Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. (2015). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 26, 2026, from [Link]

-

Boron Molecular. (n.d.). 1-bromo-4-n-hexyloxybenzene. Retrieved January 26, 2026, from [Link]

-

HAARES ChemTech. (n.d.). CUSTOM SYNTHESIS. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Lewis, J. C., et al. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH National Library of Medicine. Retrieved January 26, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1159280-36-0 | 5-Bromo-1,2,3-tris(hexyloxy)benzene. Retrieved January 26, 2026, from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 26, 2026, from [Link]

-

Mondal, P., et al. (2022). GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal Plant Annona reticulata L. Journal of Drug Delivery and Therapeutics, 12(4-S), 11-17. Retrieved January 26, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved January 26, 2026, from [Link]

-

Supporting Information for A general and efficient catalyst for the cross-coupling of aryl halides and phenols. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

CP Lab Safety. (n.d.). 1-Bromo-4-hexyloxybenzene, 5g, Each. Retrieved January 26, 2026, from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved January 26, 2026, from [Link]

Sources

- 1. weylchem.com [weylchem.com]

- 2. pharmainventor.com [pharmainventor.com]

- 3. accustandard.com [accustandard.com]

- 4. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 5. CUSTOM SYNTHESIS [haareschemtech.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Khan Academy [khanacademy.org]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

Methodological & Application

Introduction: The Strategic Role of 1-Bromo-3-(hexyloxy)benzene in Liquid Crystal Synthesis

An Application Guide for the Synthesis of Liquid Crystal Precursors from 1-Bromo-3-(hexyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals. This duality makes them indispensable in a vast array of technologies, most notably in liquid crystal displays (LCDs).[1] The design and synthesis of novel LC materials are driven by the need for specific physical properties, such as a broad temperature range for the liquid crystalline phase (mesophase), low viscosity, and specific optical and dielectric anisotropies.[2]

The molecular architecture of a liquid crystal is paramount. Typically, it consists of a rigid core (mesogen) that contributes to the anisotropy of the molecule, and one or more flexible terminal chains that influence the melting point and mesophase stability. Biphenyl and phenylcyclohexane moieties are common rigid cores found in many commercially important liquid crystals.[3][4]

This guide focuses on the synthetic utility of this compound as a versatile starting material for a variety of liquid crystal precursors. Its structure is strategically advantageous for several reasons:

-

The Bromine Atom: Serves as a reactive handle for carbon-carbon bond formation, essential for constructing the rigid core of the liquid crystal. It is an ideal participant in powerful cross-coupling reactions.

-

The Hexyloxy Chain: This flexible alkyl chain is a common feature in liquid crystal design. Its presence influences the melting point and the stability of the resulting mesophases. The meta-position of this chain relative to the bromine atom introduces asymmetry, which can be exploited to fine-tune the final properties of the material.

-

The Aromatic Ring: Forms the foundational building block of the mesogenic core.

This document provides detailed protocols and the underlying scientific rationale for two primary synthetic pathways originating from this compound: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

PART 1: Synthetic Strategy I - The Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing biaryl systems, which are central to many liquid crystal structures.[4][5] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.[6] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of reactants.[6]

Causality of Experimental Choices

The general reaction scheme is as follows:

-

Aryl Halide: this compound

-

Boronic Acid/Ester: A partner such as 4-cyanophenylboronic acid is chosen to introduce a polar cyano group, which is crucial for inducing the strong dipole moment necessary for nematic phase formation in many display applications.[7]

-

Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical for stabilizing the catalyst and facilitating the reaction steps.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the aryl halide and the catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4'-Cyano-3-(hexyloxy)biphenyl

This protocol describes a representative synthesis to produce a cyanobiphenyl liquid crystal precursor.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 271.20 | 10.0 | 2.71 g |

| 4-Cyanophenylboronic acid | 146.94 | 12.0 | 1.76 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 (3 mol%) | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| Toluene | - | - | 40 mL |

| Water | - | - | 20 mL |

Procedure:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (2.71 g, 10.0 mmol), 4-cyanophenylboronic acid (1.76 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add toluene (40 mL) and water (20 mL) to the flask.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting bromide on TLC), cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent. The pure fractions are combined and the solvent is evaporated to yield the final product. Recrystallization from a suitable solvent (e.g., ethanol or heptane) can be performed for further purification.

PART 2: Synthetic Strategy II - The Grignard Reaction Pathway

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[9] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a ketone, aldehyde, or ester.[9] This pathway offers an alternative route to different classes of liquid crystal precursors that may not be biaryl-based.

Causality of Experimental Choices

-

Formation of the Grignard Reagent: this compound is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran, THF). The magnesium inserts into the carbon-bromine bond.

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including traces of water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to prevent quenching the reagent.

-

Initiation: The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium. A small crystal of iodine or mechanical crushing of the magnesium can help activate the surface.

-

-

Reaction with an Electrophile: The newly formed Grignard reagent, 3-(hexyloxy)phenylmagnesium bromide, is a potent nucleophile. It can be reacted with various electrophiles. For example, reacting it with 4-methoxycyclohexanone would lead to a precursor for a phenylcyclohexane-type liquid crystal after subsequent dehydration and hydrogenation steps.

Visualizing the Synthetic Workflow

Caption: General workflow for synthesizing LC precursors via a Grignard reaction.

Detailed Protocol: Formation of 3-(Hexyloxy)phenylmagnesium bromide

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Magnesium Turnings | 24.31 | 24.0 | 0.58 g |

| This compound | 271.20 | 20.0 | 5.42 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |

| Iodine Crystal | 253.81 | 1 small crystal | ~1-2 mg |

Procedure:

-

Setup: Assemble a flame-dried or oven-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

-

Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a stream of nitrogen to sublime the iodine and activate the magnesium surface. Cool to room temperature.

-

Reagent Preparation: Dissolve this compound (5.42 g, 20.0 mmol) in anhydrous THF (20 mL) and add this solution to the dropping funnel.

-

Initiation: Add approximately 2-3 mL of the bromide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

-

Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The resulting grey-black solution of the Grignard reagent is ready for reaction with a suitable electrophile.

PART 3: Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis of the desired liquid crystal precursors.

Purification Techniques

-

Column Chromatography: A standard technique for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. Silica gel is the most common stationary phase.

-

Recrystallization: An effective method for purifying solid products. The choice of solvent is critical to ensure the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

-

Treatment with Porous Particles: Specialized porous particles containing imide groups can be used to treat liquid crystals and remove impurities, which can enhance display stability at high temperatures.[3]

Characterization Methods

The structure and purity of the synthesized compounds, as well as their liquid crystalline properties, are confirmed using a suite of analytical techniques.[1][10]

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure by showing the connectivity of protons and carbons. Integral values in ¹H NMR help confirm the ratio of different parts of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. |

| FTIR Spectroscopy | Identifies the functional groups present in the molecule (e.g., C≡N stretch for cyanobiphenyls, C-O-C stretch for the ether linkage). |

| Polarized Optical Microscopy (POM) | A crucial tool for identifying liquid crystalline phases.[11] Different mesophases (nematic, smectic, etc.) exhibit unique optical textures when viewed between crossed polarizers.[1][12] |

| Differential Scanning Calorimetry (DSC) | Measures the temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic liquid).[12] This data is vital for defining the operational temperature range of the LC material. |

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optical anisotropies of alkylcyanobiphenyls, alkoxycyanobiphenyls and related compounds - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. グリニャール試薬 [sigmaaldrich.com]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. iosrjournals.org [iosrjournals.org]

- 12. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of Solution-Processable Donor-Acceptor Copolymers for Organic Electronics Using 1-Bromo-3-(hexyloxy)benzene

Introduction

The advancement of organic electronics, including technologies like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the development of novel π-conjugated materials with tailored properties.[1][2] A critical challenge in this field is balancing high charge carrier mobility with excellent solution processability, which is essential for fabricating large-area and flexible devices.[3][4] The incorporation of solubilizing alkyl chains onto the conjugated backbone is a widely adopted strategy to overcome the inherent insolubility of rigid polymeric systems.[5] This application note provides a detailed guide to the synthesis of a donor-acceptor (D-A) copolymer, leveraging 1-Bromo-3-(hexyloxy)benzene as a key monomer to impart solubility and modulate electronic properties.

The hexyloxy side chain offers a favorable combination of solubility enhancement and minimal steric hindrance, allowing for efficient intermolecular π-π stacking, which is crucial for charge transport. The bromo-functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex polymer architectures.[6] This note will focus on the synthesis of a representative copolymer via Suzuki polycondensation, a robust and widely used method for forming carbon-carbon bonds in polymer synthesis.[2][7][8] We will detail the rationale behind monomer design, provide a step-by-step protocol for the polymerization, and outline the necessary characterization techniques to validate the material's structure and electronic properties.

Rationale and Workflow Overview

The target of this protocol is a copolymer that alternates between an electron-donating unit derived from this compound and an electron-accepting unit. This D-A architecture is a cornerstone of modern organic semiconductor design, as it allows for tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thereby its optical absorption and electronic characteristics.[9][10][11]

Our synthetic strategy employs a Suzuki polycondensation reaction.[2] This choice is motivated by the mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the necessary boronic acid or ester co-monomers.[8][12][13] The general workflow involves the palladium-catalyzed coupling of a diboronic ester derivative of an acceptor unit with the dibrominated donor unit, which incorporates the 3-(hexyloxy)phenyl moiety.

Experimental Workflow Diagram

Caption: Overall workflow from monomer synthesis to final material characterization.

Detailed Protocols

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation

This protocol describes the synthesis of a polyfluorene-based copolymer, a class of materials known for their high photoluminescence quantum yields and good charge transport properties.[14][15][16] We will copolymerize a dibrominated fluorene monomer bearing two 3-(hexyloxy)phenyl substituents with a benzothiadiazole diboronic ester.

Causality Behind Experimental Choices:

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the catalyst. It is a robust, commercially available Pd(0) source that is effective for a wide range of Suzuki couplings. The triphenylphosphine ligands are crucial for the stability and catalytic activity of the palladium center throughout the catalytic cycle.

-

Base and Solvent System: A biphasic system of toluene and an aqueous solution of potassium carbonate (K₂CO₃) is used. The base is essential for the transmetalation step of the Suzuki mechanism.[2] The biphasic system, often with a phase-transfer catalyst like Aliquat 336, ensures that all components, including the inorganic base and the organic-soluble monomers and catalyst, can interact effectively.[17]

-

Reaction Conditions: The reaction is run under an inert nitrogen atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Heating to reflux ensures a sufficient reaction rate for polymerization.

-

Purification: Post-polymerization purification is critical to remove catalyst residues (which can act as charge traps) and low molecular weight oligomers, both of which are detrimental to device performance.[18][19] Sequential Soxhlet extraction is a highly effective method for this purpose.[18][19] The choice of solvents (methanol, acetone, hexane, chloroform) allows for the systematic removal of different impurities and fractionation of the polymer based on solubility.

Materials and Reagents:

-

2,7-Dibromo-9,9-bis(3-(hexyloxy)phenyl)-9H-fluorene (Donor Monomer)

-

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][9][20]thiadiazole (Acceptor Monomer)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Aliquat 336 (Phase-transfer catalyst)

-

Anhydrous Toluene

-

Degassed Deionized Water

-

Methanol, Acetone, Hexane, Chloroform (for purification)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, combine the donor monomer (1.0 eq), the acceptor monomer (1.0 eq), and the phase-transfer catalyst, Aliquat 336 (approx. 5 mol%).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with nitrogen to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene via syringe to dissolve the monomers. Stir the mixture until a homogeneous solution is formed.

-

Catalyst and Base Addition: In a separate flask, prepare a 2M aqueous solution of K₂CO₃ and degas it by bubbling nitrogen through it for 30 minutes. Add the Pd(PPh₃)₄ catalyst (1-2 mol%) to the monomer solution. Then, add the degassed K₂CO₃ solution via syringe.

-

Polymerization: Heat the reaction mixture to reflux (approx. 90-100 °C) under a positive pressure of nitrogen and stir vigorously for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

End-Capping: To control the molecular weight and terminate the polymer chains with stable end groups, add a small amount of bromobenzene (as an end-capper for boronic ester ends) and stir for 2 hours. Then add phenylboronic acid (as an end-capper for bromo- ends) and continue stirring for another 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a vigorously stirring solution of methanol. The polymer will precipitate as a fibrous solid.

-